7-Azaindole N-oxide hemihydrate
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Overview
Description
7-Azaindole N-oxide hemihydrate is a heterocyclic compound with the empirical formula C7H6N2O · 0.5H2O. It is also known as 1H-Pyrrolo[2,3-b]pyridine, 7-oxide. This compound is a derivative of 7-azaindole, where the nitrogen atom in the indole ring is oxidized. It appears as a white to pale yellow crystalline powder and has a melting point of 170-173°C .
Mechanism of Action
Target of Action
7-azaindoles, the core structure of this compound, have been highlighted as potential pharmacophores for various therapeutic targets . This suggests that the compound could interact with multiple targets, contributing to its medicinal properties.
Biochemical Pathways
The biochemical pathways affected by 7-Azaindole N-oxide hemihydrate are currently unknown. Given the interest in 7-azaindoles in drug discovery , it is likely that this compound may influence several biochemical pathways
Preparation Methods
The synthesis of 7-Azaindole N-oxide hemihydrate typically involves the oxidation of 7-azaindole. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective oxidation of the nitrogen atom in the indole ring .
Industrial production methods may involve large-scale oxidation processes using continuous flow reactors to achieve higher yields and purity. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
7-Azaindole N-oxide hemihydrate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert it back to 7-azaindole.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the indole ring.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Azaindole N-oxide hemihydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
7-Azaindole N-oxide hemihydrate can be compared with other similar compounds such as:
7-Azaindole: The parent compound, which lacks the oxidized nitrogen atom.
Quinoxaline N-oxide: Another heterocyclic compound with similar structural features but different chemical properties.
Isoquinoline N-oxide: A compound with a similar nitrogen-oxide functional group but a different ring structure
The uniqueness of this compound lies in its specific oxidation state and the resulting chemical reactivity, which makes it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
7-hydroxypyrrolo[2,3-b]pyridine;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6N2O.H2O/c2*10-9-5-1-2-6-3-4-8-7(6)9;/h2*1-5,10H;1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKTXWVCKFOLSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=CC2=C1)O.C1=CN(C2=NC=CC2=C1)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746265 |
Source
|
Record name | 7H-Pyrrolo[2,3-b]pyridin-7-ol--water (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202864-61-6 |
Source
|
Record name | 7H-Pyrrolo[2,3-b]pyridin-7-ol--water (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1202864-61-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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